3-(Methylamino)butan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(methylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNZBZKURNBXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505191 | |

| Record name | 3-(Methylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2704-55-4 | |

| Record name | 3-(Methylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylamino)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylamino)butan-1-ol: Properties, Structure, and Synthetic Significance

Introduction and Core Identification

3-(Methylamino)butan-1-ol is a bifunctional organic molecule containing both a secondary amine and a primary alcohol. This dual functionality makes it a valuable intermediate, allowing for sequential or orthogonal chemical modifications. Its structure is based on a butane backbone, substituted at the C1 and C3 positions. The presence of a stereocenter at the C3 position means the compound can exist as two distinct enantiomers, (R)- and (S)-3-(methylamino)butan-1-ol, or as a racemic mixture.

The strategic importance of related small amino alcohols is well-established in medicinal chemistry. For instance, the analogous compound, (R)-3-aminobutan-1-ol, is a critical raw material in the synthesis of the HIV integrase inhibitor, dolutegravir[1]. This underscores the value of the 3-aminobutanol scaffold in constructing complex, biologically active molecules. The N-methylated derivative discussed herein offers an alternative set of steric and electronic properties for synthetic diversification.

Key Identifiers:

-

IUPAC Name: this compound

Chemical Structure and Stereoisomerism

The fundamental structure of this compound consists of a four-carbon chain with a hydroxyl group at one terminus and a methylamino group at the third carbon.

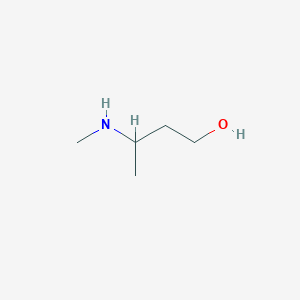

Caption: 2D structure of this compound.

The carbon atom at position 3 is a chiral center, bonded to four different groups: a hydrogen atom, a methyl group, an ethyl alcohol group, and a methylamino group. This gives rise to two enantiomers:

-

(R)-3-(methylamino)butan-1-ol (CAS: 1620680-35-4)[5]

-

(S)-3-(methylamino)butan-1-ol (CAS: 1620680-50-3)[6]

The stereochemistry is a critical consideration in drug development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. The ability to access enantiomerically pure forms of this compound is therefore of high scientific and commercial interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source(s) |

| Molecular Weight | 103.164 g/mol | [2][3] |

| Density | 0.876 g/cm³ | [2][7] |

| Boiling Point | 169.8 °C at 760 mmHg | [2][7] |

| Flash Point | 69.8 °C | [2] |

| Refractive Index | 1.428 | [2][7] |

| Vapor Pressure | 0.488 mmHg at 25°C | [2][7] |

| Water Solubility | Soluble | [8] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| LogP | 0.36760 | [2][7] |

| pKa (Predicted) | 15.03 ± 0.10 | [2][4] |

| Hydrogen Bond Donors | 2 | [2][4] |

| Hydrogen Bond Acceptors | 2 | [2][4] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for structure verification and purity assessment. The expected spectral characteristics are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3550 cm⁻¹, characteristic of O-H stretching vibrations, broadened due to hydrogen bonding[9]. A moderate N-H stretching peak is expected around 3300-3500 cm⁻¹. Aliphatic C-H stretching will appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain complex C-O and C-N stretching and bending vibrations[9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would be complex. Key signals would include a doublet for the C4 methyl group, a singlet or closely spaced multiplet for the N-methyl group, and multiplets for the methylene protons (C1 and C2) and the C3 methine proton. The hydroxyl and amine protons may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. Deuterium exchange with D₂O can be used to confirm the OH and NH protons[10].

-

¹³C NMR: The spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon bearing the hydroxyl group (C1) would be the most downfield among the sp³ carbons, typically in the 60-70 ppm range, while the carbon attached to the nitrogen (C3) would also be significantly downfield.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z = 103. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. For this molecule, cleavage adjacent to the nitrogen atom is also a probable fragmentation route, leading to stable iminium ions. The base peak could arise from various fragmentation events depending on the ionization energy[11].

Synthesis and Reactivity

Synthetic Approach

A common and logical synthetic route to this compound involves the reductive amination of a suitable keto-alcohol or the Michael addition of methylamine to an α,β-unsaturated aldehyde followed by reduction. A plausible pathway starts from crotonaldehyde.

Caption: Plausible two-step synthesis of this compound.

Experimental Rationale:

-

Michael Addition: Crotonaldehyde reacts with methylamine in a 1,4-conjugate (Michael) addition. The nucleophilic amine attacks the β-carbon of the α,β-unsaturated system. This is a standard method for forming C-N bonds and is highly effective for primary and secondary amines.

-

Reduction: The resulting intermediate, 3-(methylamino)butanal, is not typically isolated. The aldehyde functional group is subsequently reduced in situ to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This choice of reagent is critical as it selectively reduces the aldehyde without affecting other parts of the molecule under standard conditions.

Chemical Reactivity

The utility of this compound stems from its two reactive centers:

-

The Secondary Amine: It is nucleophilic and basic. It can be acylated, alkylated, or used in reductive amination reactions to build more complex structures.

-

The Primary Alcohol: It can be oxidized to an aldehyde or carboxylic acid, or converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions. It can also be used in esterification or etherification reactions.

Applications in Research and Drug Development

As a bifunctional chiral building block, this compound is a valuable starting material for constructing libraries of compounds for high-throughput screening. Pharmaceutical intermediates are crucial for connecting basic chemical research with industrial-scale drug production[].

Its primary application lies in its role as a pharmaceutical intermediate . The structural motif is present in various biologically active compounds. While its direct use is less documented than its non-methylated analog, its value proposition is clear:

-

Scaffold Diversification: In drug discovery, modifying a known active scaffold is a common strategy. Replacing the -NH₂ group of 3-aminobutan-1-ol with an -NHCH₃ group can significantly alter a drug candidate's properties, including its solubility, lipophilicity (LogP), metabolic stability, and target binding affinity.

-

Herbicide Synthesis: The compound is noted for its use in the preparation of substituted tetrahydropyrimidinones, which have demonstrated herbicidal activity[2]. This highlights its utility beyond the pharmaceutical sector.

Safety and Handling

Hazard Profile: According to GHS classifications, this compound is considered a hazardous substance.[13]

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors[14].

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[2].

-

Spill Management: In case of a spill, evacuate the area. Use appropriate absorbent material and dispose of it as hazardous waste. Avoid allowing the chemical to enter drains[14].

Conclusion

This compound is a chemically versatile and synthetically valuable molecule. Its chiral nature and dual functionality provide a platform for creating diverse and complex molecular architectures. With established synthetic routes and a clear role as a scaffold in both pharmaceutical and agrochemical research, this compound represents a key intermediate for innovation in modern chemistry. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 2. This compound|lookchem [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (3S)-3-(Methylamino)-1-butanol(1620680-50-3) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | CAS#:2704-55-4 | Chemsrc [chemsrc.com]

- 8. atamankimya.com [atamankimya.com]

- 9. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1H NMR spectrum of 3-methylbutan-1-ol (3-methyl-1-butanol), 13C NMR spectra of 3-methylbutan-1-ol (3-methyl-1-butanol), chemical shifts spectra of 3-methylbutan-1-ol (3-methyl-1-butanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. This compound | C5H13NO | CID 12636118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 3-(Methylamino)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Methylamino)butan-1-ol, a key bifunctional molecule relevant in various scientific fields, including organic synthesis and drug development. As a Senior Application Scientist, this document is structured to offer not just raw data, but a foundational understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to elucidate and verify the molecular structure of this amino alcohol.

Introduction

This compound (C₅H₁₃NO, Molar Mass: 103.16 g/mol ) is an amino alcohol characterized by the presence of both a secondary amine and a primary alcohol functional group.[1] This unique combination allows for a wide range of chemical transformations and applications, making unambiguous structural confirmation paramount. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of the molecule, crucial for quality control, reaction monitoring, and regulatory submissions. This guide will walk through the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Molecular Structure and Spectroscopic Correlation

A logical first step in spectroscopic analysis is to understand the molecular structure and predict the expected signals. The structure of this compound is presented below, with each carbon and proton environment systematically labeled for correlation with the spectroscopic data.

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, which is in turn affected by neighboring atoms and functional groups.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on OH | Broad singlet | 1H | |

| H on C1 | ~3.6 | Triplet | 2H |

| H on C2 | ~1.6 | Multiplet | 2H |

| H on C3 | ~2.8 | Multiplet | 1H |

| H on C4 | ~1.1 | Doublet | 3H |

| H on N | Broad singlet | 1H | |

| H on C5 | ~2.4 | Singlet | 3H |

Causality in Chemical Shifts: The protons on C1 are deshielded by the adjacent electronegative oxygen atom, causing them to appear at a higher chemical shift (~3.6 ppm). Similarly, the protons on C3 and C5 are influenced by the nitrogen atom. The protons of the methyl group at C4 are in a more shielded, aliphatic environment and thus appear at a lower chemical shift (~1.1 ppm). The protons on the hydroxyl and amino groups are exchangeable and often appear as broad singlets; their chemical shifts can vary significantly with solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~60 |

| C2 | ~38 |

| C3 | ~55 |

| C4 | ~20 |

| C5 | ~33 |

Expert Insights: The carbon atom C1, bonded to the hydroxyl group, is expected to have the highest chemical shift in the aliphatic region (~60 ppm) due to the strong deshielding effect of the oxygen atom. The carbon C3, attached to the nitrogen, will also be deshielded, but to a lesser extent than C1. The methyl carbons (C4 and C5) will be the most shielded and appear at the lowest chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For this compound, the key functional groups are the hydroxyl (-OH) and the secondary amine (-NH-).

Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Alcohol) | 3400-3200 | Strong, Broad |

| N-H Stretch (Sec. Amine) | 3350-3310 | Weak to Medium, Sharp |

| C-H Stretch (Aliphatic) | 3000-2850 | Strong, Sharp |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

| C-N Stretch | 1250-1020 | Medium |

Trustworthiness of Interpretation: The presence of a strong, broad absorption band in the 3400-3200 cm⁻¹ region is a hallmark of an O-H bond involved in hydrogen bonding. A weaker, sharper peak around 3300 cm⁻¹ is characteristic of an N-H stretch. The combination of these two peaks in the high-frequency region of the spectrum would provide strong evidence for the amino alcohol structure. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 103.

Expected Fragmentation Pattern

Alpha-cleavage is a common fragmentation pathway for both alcohols and amines.

Caption: A simplified potential fragmentation pathway for this compound.

Mechanistic Insights: The molecular ion can undergo fragmentation adjacent to the nitrogen or oxygen atoms. Cleavage of the C1-C2 bond would result in the loss of a CH₂OH radical, leading to a fragment with m/z 72. Alternatively, cleavage of the C2-C3 bond could lead to other characteristic fragments. The relative abundance of these fragment ions provides further structural information.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for an amino alcohol like this compound.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field spectrometer. The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

Caption: A generalized workflow for NMR analysis.

FTIR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (ATR Method): Place a small drop of liquid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded prior to the sample analysis and automatically subtracted.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and professionals in drug development, a thorough understanding and application of these analytical methods are indispensable for ensuring the identity, purity, and quality of chemical entities.

References

An In-depth Technical Guide to 3-(Methylamino)butan-1-ol (CAS: 2704-55-4)

This document provides a comprehensive technical overview of 3-(Methylamino)butan-1-ol, a chiral amino alcohol with significant potential in synthetic organic chemistry. Tailored for researchers, chemists, and professionals in drug development, this guide synthesizes its core physicochemical properties, safety protocols, and key applications, with a focus on its role in asymmetric synthesis.

Core Chemical Identity and Structure

This compound is a bifunctional organic compound featuring both a secondary amine and a primary alcohol. Its structure, containing a stereocenter at the C3 position, makes it a valuable chiral building block.

-

IUPAC Name : this compound[1]

Physicochemical and Computed Properties

The compound exists as a liquid at standard temperature and pressure.[7] Its properties are summarized below, compiled from various predictive models and supplier data. These values are essential for designing reaction conditions, purification procedures, and storage protocols.

| Property | Value | Source |

| Molecular Weight | 103.16 g/mol | PubChem[1] |

| Density | 0.876 g/cm³ | LookChem[2], Chemsrc[8] |

| Boiling Point | 169.8 °C at 760 mmHg | LookChem[2], Chemsrc[8] |

| Flash Point | 69.8 °C | LookChem[2] |

| Water Solubility | 73011.9 mg/L (Predicted) | Chemchart[6] |

| Refractive Index | 1.428 | LookChem[2] |

| pKa | 15.03 ± 0.10 (Predicted) | LookChem[2] |

| LogP | -0.1 (Predicted) | PubChem[1] |

| Vapor Pressure | 0.488 mmHg at 25°C | LookChem[2] |

| Hydrogen Bond Donors | 2 | LookChem[2], Chemchart[6] |

| Hydrogen Bond Acceptors | 2 | LookChem[2], Chemchart[6] |

| Rotatable Bonds | 3 | LookChem[2], Chemchart[6] |

Spectral Information

Spectral data is crucial for structural confirmation and purity assessment. Publicly available spectral information for this compound includes:

-

Mass Spectrometry : GC-MS data is available, providing fragmentation patterns essential for identification.[1]

-

Infrared (IR) Spectroscopy : Vapor phase IR spectra are accessible, which helps in identifying key functional groups such as the O-H, N-H, and C-N bonds.[1]

Safety, Handling, and Toxicology

Proper handling of this compound is imperative due to its hazardous nature. The Globally Harmonized System (GHS) classifications indicate significant risks upon exposure.

GHS Hazard Classification [1][7]

| Hazard Code | Description | Pictogram | Signal Word |

| H315 | Causes skin irritation | GHS07 | Warning |

| H318 / H319 | Causes serious eye damage / irritation | GHS07 | Danger / Warning |

| H335 | May cause respiratory irritation | GHS07 | Warning |

Handling and Personal Protective Equipment (PPE): Given the hazards, the following protocols must be strictly followed:

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10]

-

Eye Protection : Use of chemical safety goggles or a face shield is mandatory to prevent serious eye damage.[11]

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. A lab coat or other protective clothing is required to prevent skin contact.[11]

-

Respiratory Protection : If ventilation is inadequate or for high-concentration exposures, a NIOSH-approved respirator should be used.[11]

Storage: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[2][11] It is recommended to store under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[2][10]

Core Application: Asymmetric Synthesis

The primary value of this compound in research lies in its application as a chiral ligand or precursor for chiral reagents. Its structure is particularly well-suited for creating chiral environments around a reactive center, enabling stereoselective transformations.

A notable application is in the preparation of chiral hydride reagents for the asymmetric reduction of ketones.[6] When this compound is reacted with a hydride source like lithium aluminum hydride (LiAlH₄), it forms a chiral complex. This complex can then deliver a hydride ion (H⁻) to a prochiral ketone from a specific face, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

The causality behind this selectivity stems from the rigid, sterically defined pocket created by the chiral amino alcohol ligand around the aluminum center. The substrate (ketone) can only approach this reactive center in a specific orientation that minimizes steric hindrance, thus dictating the stereochemical outcome of the reduction.

Experimental Protocol: Asymmetric Reduction of Acetophenone

The following is a representative protocol for the asymmetric reduction of acetophenone using a chiral hydride reagent derived from (S)-3-(Methylamino)butan-1-ol. This protocol is based on established principles of asymmetric synthesis.[6]

Objective: To synthesize (S)-1-phenylethanol with high enantiomeric excess.

Workflow Diagram:

Caption: Workflow for Asymmetric Ketone Reduction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

To a flame-dried, three-neck flask under a positive pressure of argon, add (S)-3-(Methylamino)butan-1-ol (1.1 equivalents).

-

Dissolve the amino alcohol in anhydrous tetrahydrofuran (THF). The use of anhydrous solvent is critical as LiAlH₄ reacts violently with water.

-

Cool the solution to 0°C in an ice bath. This is to control the exothermic reaction with LiAlH₄.

-

Slowly add a solution of LiAlH₄ (1.0 equivalent) in THF dropwise via a syringe pump. The slow addition prevents a dangerous temperature spike and ensures controlled formation of the chiral complex.

-

Allow the mixture to stir at 0°C for 60 minutes to ensure complete formation of the active chiral reducing agent.

-

-

Asymmetric Reduction:

-

Cool the prepared reagent solution to -78°C using a dry ice/acetone bath. Lower temperatures enhance the stereoselectivity of the reaction by reducing the kinetic energy of the molecules, which amplifies the energetic differences between the diastereomeric transition states.

-

In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.

-

Add the acetophenone solution dropwise to the cold chiral reagent mixture over 30 minutes.

-

Stir the reaction mixture at -78°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Analysis:

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup). This procedure safely neutralizes the excess hydride reagent and precipitates the aluminum salts as a granular solid that is easy to filter.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Filter the resulting suspension through a pad of Celite® to remove the aluminum salts.

-

Transfer the filtrate to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Analyze the final product, (S)-1-phenylethanol, by NMR for structural confirmation and by chiral HPLC to determine the enantiomeric excess.

-

Conclusion

This compound is a versatile chemical intermediate whose true potential is realized in the field of asymmetric synthesis. Its bifunctional nature and inherent chirality allow for the construction of sophisticated reagents capable of inducing high levels of stereocontrol. While its hazardous properties demand rigorous safety protocols, its utility in creating enantiomerically enriched molecules makes it a valuable tool for chemists in pharmaceutical and fine chemical research.

References

- 1. This compound | C5H13NO | CID 12636118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | 2704-55-4 [chemicalbook.com]

- 6. This compound (2704-55-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound | CAS#:2704-55-4 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to 3-(Methylamino)-1-butanol: Properties, Characterization, and Applications

Introduction

3-(Methylamino)-1-butanol, with the CAS Number 2704-55-4, is a chiral amino alcohol that serves as a versatile building block in chemical synthesis.[1][2] Its structure incorporates both a secondary amine and a primary alcohol functional group, bestowing upon it a unique combination of physical and chemical properties. This bifunctionality makes it a valuable intermediate, particularly in the development of chiral ligands and as a scaffold for pharmaceutical compounds. This guide provides a comprehensive overview of its properties, detailed protocols for its characterization, and insights into its applications for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Stereoisomerism

The core structure of 3-(methylamino)-1-butanol consists of a four-carbon butanol backbone with a methylamino group attached to the third carbon. This substitution at the C3 position creates a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-3-(methylamino)-1-butanol and (S)-3-(methylamino)-1-butanol. The specific stereoisomer used is often critical in pharmaceutical applications, where chirality can dictate biological activity and efficacy.

Caption: Chemical structure of 3-(methylamino)-1-butanol, highlighting the chiral center at C3.

Physical and Chemical Properties

The physical properties of 3-(methylamino)-1-butanol are dictated by its ability to form hydrogen bonds via both the hydroxyl (-OH) and amine (-NH) groups. This leads to a relatively high boiling point and miscibility with polar solvents. Its chemical properties are characterized by the distinct reactivity of its two functional groups.

Table 1: Physical Properties of 3-(Methylamino)-1-butanol

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1][3] |

| CAS Number | 2704-55-4 | [1][2][4] |

| Appearance | Liquid | [5] |

| Density | ~0.876 g/cm³ | [1][6] |

| Boiling Point | ~169.8 °C at 760 mmHg | [1][6] |

| Flash Point | ~69.8 °C | [1][6] |

| Water Solubility | High (Estimated: 73011.9 mg/L) | [4] |

| LogP | 0.36760 | [1][6] |

| pKa (Predicted) | 15.03 ± 0.10 | [6] |

| Refractive Index | ~1.428 | [1][6] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-(methylamino)-1-butanol.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include a triplet for the terminal methyl group, multiplets for the methylene protons, a multiplet for the chiral proton at C3, a singlet for the N-methyl protons, and broad singlets for the -OH and -NH protons, which are exchangeable with D₂O.

-

¹³C NMR Spectroscopy : The carbon spectrum will display five unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the adjacent electronegative oxygen and nitrogen atoms.

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. Characteristic absorption bands would include a broad peak around 3300-3400 cm⁻¹ for the O-H stretch, a sharper peak in the same region for the N-H stretch, C-H stretching peaks around 2850-2960 cm⁻¹, a C-O stretching band around 1050 cm⁻¹, and a C-N stretching band around 1100-1200 cm⁻¹.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 103. Key fragmentation patterns would involve the loss of a methyl group, a hydroxyl group, or cleavage adjacent to the nitrogen atom.

Chemical Reactivity and Synthesis

The dual functionality of 3-(methylamino)-1-butanol allows it to undergo a wide range of chemical transformations. The amine group can act as a nucleophile or a base, while the alcohol group can be oxidized or undergo esterification and etherification.

Caption: Key chemical reactions of 3-(methylamino)-1-butanol.

A common synthetic route to prepare 3-(methylamino)-1-butanol involves the reductive amination of 4-hydroxy-2-butanone with methylamine. This process typically uses a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.

Caption: Workflow for the synthesis via reductive amination.

Applications in Drug Development and Chiral Synthesis

The chiral nature and bifunctionality of 3-(methylamino)-1-butanol make it a valuable precursor in asymmetric synthesis.

-

Chiral Ligands : The enantiomerically pure forms, particularly (S)-4-anilino-3-methylamino-1-butanol, have been used to prepare chiral hydride reagents with lithium aluminum hydride.[4] These reagents are effective in the asymmetric reduction of ketones, a fundamental transformation in the synthesis of chiral drugs.[4]

-

Pharmaceutical Scaffolds : Amino alcohols are prevalent structural motifs in many biologically active molecules. 3-(methylamino)-1-butanol can serve as a starting material or key intermediate for creating more complex molecules with potential therapeutic applications. Its structure provides a foundation for introducing diversity and tuning pharmacological properties.

Experimental Protocols

The following protocols are designed to be self-validating systems for the characterization and analysis of 3-(methylamino)-1-butanol.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

-

Rationale : Gas chromatography is an ideal method for assessing the purity of volatile compounds like 3-(methylamino)-1-butanol. The flame ionization detector (FID) provides high sensitivity for organic analytes.

-

Methodology :

-

Instrument : Agilent 7890B GC with FID or equivalent.

-

Column : HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Carrier Gas : Helium or Hydrogen at a constant flow of 1.5 mL/min.

-

Oven Program :

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

Injector :

-

Temperature: 250°C.

-

Split ratio: 50:1.

-

Injection volume: 1 µL.

-

-

Detector (FID) :

-

Temperature: 280°C.

-

Hydrogen flow: 30 mL/min.

-

Air flow: 300 mL/min.

-

-

Sample Preparation : Prepare a 1 mg/mL solution of 3-(methylamino)-1-butanol in methanol or isopropanol.

-

Analysis : Inject the sample and integrate the resulting peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

-

Rationale : ¹H NMR provides unambiguous confirmation of the chemical structure by mapping the proton environments within the molecule.

-

Methodology :

-

Instrument : Bruker Avance 400 MHz NMR spectrometer or equivalent.

-

Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

-

Acquisition Parameters :

-

Pulse Program : Standard single pulse (zg30).

-

Spectral Width : 16 ppm.

-

Acquisition Time : ~4 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 16.

-

-

Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis : Integrate the signals and assign them to the corresponding protons based on their chemical shift, multiplicity (splitting pattern), and coupling constants. To confirm exchangeable protons (-OH, -NH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the corresponding signals should diminish or disappear.

-

Safety and Handling

3-(Methylamino)-1-butanol is classified with several hazard statements, indicating it requires careful handling.

-

GHS Hazard Statements :

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE) : Wear protective gloves (nitrile or neoprene), safety goggles, and a lab coat.[7]

-

Handling : Avoid breathing vapors or mist.[7] Keep away from heat, sparks, and open flames.

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[6][7]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

-

Conclusion

3-(Methylamino)-1-butanol is a foundational chemical with significant potential in synthetic chemistry, particularly for developing chiral pharmaceuticals. Its unique combination of a secondary amine and a primary alcohol in a chiral framework provides a rich platform for chemical modification. A thorough understanding of its physical properties, spectroscopic profile, and reactivity, as detailed in this guide, is paramount for its effective and safe utilization in research and development.

References

- 1. 3-(Methylamino)butan-1-ol | CAS#:2704-55-4 | Chemsrc [chemsrc.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C5H13NO | CID 12636118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (2704-55-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound|lookchem [lookchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Stereoisomers of 3-(Methylamino)butan-1-ol: Identification, Separation, and Characterization

Abstract

3-(Methylamino)butan-1-ol is a chiral amino alcohol with significant potential as a building block in the synthesis of higher-value chemical entities, including agrochemicals and pharmaceuticals.[1][2] The presence of a single stereocenter dictates that it exists as a pair of enantiomers, the (R) and (S) forms. In the context of modern chemistry and drug development, the ability to distinguish, separate, and characterize these stereoisomers is not merely an academic exercise but a critical necessity. The differential biological activities of enantiomers are a well-established phenomenon, where one isomer may be therapeutic while the other is inactive or even harmful.[3] This guide provides an in-depth technical overview of the foundational stereochemistry of this compound and presents a validated, experience-driven framework for its stereoisomeric analysis and separation. We will explore the causality behind the selection of analytical techniques, from advanced Nuclear Magnetic Resonance (NMR) protocols to robust High-Performance Liquid Chromatography (HPLC) methods, offering researchers a comprehensive and practical resource.

Foundational Stereochemical Analysis

Molecular Structure and Chirality

The fundamental starting point for any stereochemical investigation is a thorough analysis of the molecule's structure. This compound, with the molecular formula C5H13NO, possesses a single chiral center.[4][5]

The chirality arises from the carbon atom at the C-3 position. This carbon is bonded to four distinct substituent groups:

-

A hydrogen atom (-H)

-

A methyl group (-CH3)

-

A methylamino group (-NHCH3)

-

An ethyl alcohol group (-CH2CH2OH)

The presence of a single chiral center means that the molecule is chiral and will exist as a pair of non-superimposable mirror images known as enantiomers.[7] The maximum number of stereoisomers for a molecule is given by the formula 2^n, where 'n' is the number of chiral centers. For this compound, n=1, resulting in 2^1 = 2 possible stereoisomers.

The Enantiomeric Pair: (R)- and (S)-3-(Methylamino)butan-1-ol

The two enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. These molecules are identical in all physical properties (e.g., boiling point, density, refractive index) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.[7]

Caption: The enantiomers of this compound.

Analytical Strategies for Stereoisomer Discrimination

Enantiomers cannot be distinguished by most common spectroscopic methods in an achiral environment. Therefore, specialized techniques are required to create a chiral environment that forces the enantiomers to interact differently.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation, but a standard ¹H or ¹³C NMR spectrum of a racemic mixture of this compound will show only a single set of peaks, as the enantiomers are chemically equivalent in a standard (achiral) solvent.[8] To resolve these isomers by NMR, one must introduce a chiral element to create diastereomeric interactions.

This trusted method involves covalently reacting the racemic amino alcohol with an enantiomerically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and are, therefore, distinguishable by NMR, exhibiting distinct chemical shifts and coupling constants.[9][10]

A classic and highly effective CDA for alcohols and amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its corresponding acyl chloride.

Experimental Protocol: Derivatization with Mosher's Acid Chloride

-

Preparation: In a dry NMR tube, dissolve ~5 mg of the racemic this compound sample in 0.7 mL of anhydrous deuterated chloroform (CDCl₃) containing a small amount of a non-reactive base (e.g., pyridine or triethylamine).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the starting material.

-

Derivatization: Add a slight molar deficit (e.g., 0.95 equivalents) of enantiomerically pure (R)-(-)-Mosher's acid chloride to the NMR tube. The reaction can occur with either the hydroxyl or the secondary amine group. The hydroxyl group is generally more reactive towards the acyl chloride.

-

Reaction Monitoring: Gently shake the tube and monitor the reaction progress by acquiring ¹H NMR spectra periodically. The appearance of new signals corresponding to the diastereomeric esters indicates a successful reaction.

-

Final Analysis: Once the reaction is complete, acquire a high-resolution ¹H NMR spectrum. The signals corresponding to the newly formed diastereomers, particularly protons close to the newly formed ester linkage and the original stereocenter, will appear as two separate sets of peaks.

-

Quantification: The ratio of the enantiomers in the original sample can be determined by integrating the corresponding distinct peaks of the two diastereomers.[9]

An alternative to covalent modification is the use of chiral solvating agents (also known as chiral shift reagents). These are enantiomerically pure compounds that form transient, weak-bonding diastereomeric complexes with the analyte molecules directly in the NMR tube.[11] This interaction is sufficient to induce small, but measurable, differences in the chemical shifts of the enantiomers.

Causality: The choice between a CDA and a CSA depends on the nature of the analyte and the required robustness. CDAs provide larger and more reliable peak separations but require a chemical reaction that might not be suitable for all samples. CSAs are non-destructive but often result in smaller chemical shift differences and require careful optimization of concentration and temperature.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for both the analytical quantification and preparative separation of enantiomers.[12] The separation relies on the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP).

CSPs are packed with a chiral selector that is immobilized on a solid support (typically silica gel). Enantiomers are passed through the column in a mobile phase. One enantiomer will form a more stable, transient diastereomeric complex with the chiral selector, causing it to be retained longer on the column and thus elute later than the other enantiomer.

The selection of the appropriate CSP is the most critical factor for a successful separation. For amino alcohols like this compound, several classes of CSPs have proven effective:

| CSP Class | Principle of Interaction | Suitability for Amino Alcohols |

| Polysaccharide-based | (e.g., Cellulose or Amylose derivatives) Forms chiral cavities and grooves. Interactions include hydrogen bonding, dipole-dipole, and steric inclusion. | High. Generally the first choice for screening due to their broad applicability and high success rate.[12] |

| Pirkle-type (π-complexation) | Based on π-acid/π-base interactions. | Moderate. Effective if the molecule contains aromatic rings, but less so for aliphatic compounds like this one. |

| Ligand Exchange | Involves the formation of diastereomeric metal complexes between the analyte, a chiral ligand on the CSP, and a metal ion (e.g., Cu²⁺) in the mobile phase. | High. Very effective for molecules with chelating groups like amino alcohols.[12] |

| Macrocyclic Glycopeptide | (e.g., Vancomycin, Teicoplanin) Offers a complex array of interaction sites, including ionic, hydrogen bonding, and steric interactions. | High. Particularly useful for polar and ionizable compounds. |

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening: Begin by screening several polysaccharide-based and ligand-exchange columns.

-

Mobile Phase Selection:

-

For polysaccharide columns, start with a normal-phase mobile phase such as Hexane/Isopropanol (IPA) or Hexane/Ethanol in a 90:10 ratio. Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to prevent peak tailing from the basic amine group.

-

For reversed-phase separation, a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate) can be used.[13]

-

-

Optimization: If partial separation is observed, optimize the resolution by systematically varying the ratio of the mobile phase components, the flow rate, and the column temperature.

-

Detection: Use a standard UV detector. Although this compound lacks a strong chromophore, it can be detected at low wavelengths (~200-210 nm). For higher sensitivity, a derivatization step with a UV-active agent can be performed.[13][14]

Preparative Separation of Enantiomers

Moving from analytical to preparative scale requires methods that are both efficient and scalable.

Preparative Chiral HPLC

The optimized analytical HPLC method can be scaled up using a larger-diameter column and a higher flow rate. This is a highly effective but often costly method for obtaining pure enantiomers.

Indirect Separation via Diastereomer Formation

This classic chemical approach involves reacting the racemic mixture with an inexpensive, enantiomerically pure resolving agent to form a pair of diastereomers.[15] Since diastereomers have different physical properties, they can be separated using standard, non-chiral techniques like flash column chromatography or crystallization.[16]

Caption: Workflow for enantiomer separation via diastereomer formation.

Protocol Outline: Diastereomeric Salt Crystallization

-

Resolving Agent Selection: Choose an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to react with the basic amine group of this compound.

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol or methanol). Add approximately 0.5 equivalents of the chiral acid. The goal is to form two diastereomeric salts.

-

Fractional Crystallization: One diastereomeric salt will typically be less soluble in the chosen solvent system. Cool the solution slowly to induce crystallization of the less soluble salt. The differing solubility is the key to separation.[12]

-

Isolation: Isolate the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.

-

Purification: Recrystallize the isolated salt multiple times to achieve high diastereomeric purity.

-

Liberation of the Free Amine: Dissolve the pure diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine and liberate the pure enantiomer, which can then be extracted with an organic solvent.

-

Validation: Confirm the enantiomeric purity of the final product using the analytical chiral HPLC method developed previously.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound (2704-55-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Page loading... [guidechem.com]

- 5. This compound | C5H13NO | CID 12636118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 9. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. akjournals.com [akjournals.com]

- 14. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 3-(Methylamino)butan-1-ol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Methylamino)butan-1-ol, a key building block in pharmaceutical synthesis. Recognizing the limited publicly available data for this specific molecule, this document synthesizes information from analogous structures, predictive models, and established principles of physical organic chemistry. It offers researchers and drug development professionals a robust framework for handling, formulating, and analyzing this compound. The guide details predicted solubility in a range of common laboratory solvents, discusses potential degradation pathways, and provides actionable, step-by-step protocols for experimentally determining these critical parameters.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound, with its dual functional nature—a secondary amine and a primary alcohol—presents a unique set of physicochemical properties that are critical to its application in drug development and organic synthesis. The interplay of these two polar groups, separated by a flexible butyl chain, governs its interactions with various solvents and its inherent stability.

The molecule's structure, featuring both a hydrogen bond donor (hydroxyl and amine groups) and acceptor (hydroxyl and amine nitrogen), suggests a predisposition for solubility in polar protic solvents.[1][2][3] The presence of a short alkyl chain also imparts a degree of lipophilicity, which may allow for some solubility in less polar environments.

This guide will first explore the theoretical and predicted solubility of this compound, followed by a discussion of its likely stability profile. Crucially, we will then provide detailed experimental methodologies to empower researchers to generate precise and reliable data for their specific applications.

Solubility Profile: Predictions and Experimental Determination

A thorough understanding of a compound's solubility is paramount for its effective use in laboratory and industrial settings, from reaction setup to purification and formulation.

Predicted Solubility of this compound

Based on its chemical structure and available data for similar amino alcohols, a qualitative solubility profile can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The hydroxyl and secondary amine groups can readily engage in hydrogen bonding with protic solvents. A calculated water solubility of 73011.9 mg/L supports high aqueous solubility.[4] Limited data indicates slight solubility in methanol.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | Moderate to Slight | The polar nature of these solvents can interact with the dipole moment of this compound. However, the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. Limited data indicates slight solubility in DMSO.[1] |

| Nonpolar | Toluene, Hexane, Dichloromethane | Low to Insoluble | The dominant polar functional groups are unlikely to interact favorably with nonpolar solvents, leading to poor solvation. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, acetonitrile, toluene)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Validated quantitative analytical method (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile: Potential Degradation and Mitigation Strategies

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions and formulations.

Predicted Stability Considerations

-

Temperature: Like most organic molecules, elevated temperatures can accelerate degradation. The presence of a hydroxyl group may make it susceptible to dehydration at very high temperatures.

-

pH: The secondary amine is basic and will be protonated under acidic conditions, forming a more stable ammonium salt. Under strongly basic conditions, the hydroxyl group could be deprotonated, forming an alkoxide, which might be more reactive.

-

Light: While the molecule does not contain significant chromophores that absorb visible light, exposure to high-energy UV light could potentially lead to radical-mediated degradation.

-

Oxidation: Secondary amines and primary alcohols can be susceptible to oxidation. The presence of atmospheric oxygen or other oxidizing agents could lead to the formation of corresponding ketones, aldehydes, or carboxylic acids.

Recommended Storage Conditions

To ensure long-term stability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and exposure to light.[1] Refrigeration is recommended.[1]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% hydrogen peroxide)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC with a mass spectrometer to identify degradation products)

Procedure:

-

Prepare solutions of this compound in the different stress media (acidic, basic, neutral, oxidative).

-

Expose the solutions to the following conditions:

-

Thermal Stress: Store solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) and in the dark.

-

Photolytic Stress: Expose solutions to a controlled light source (e.g., ICH-compliant photostability chamber).

-

Oxidative Stress: Store the solution with the oxidizing agent at room temperature.

-

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples.

-

Analyze the samples using a validated stability-indicating analytical method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

Caption: Experimental workflow for a forced degradation study.

Analytical Methodologies for Quantification

Accurate quantification is the cornerstone of reliable solubility and stability data. Due to its polar nature and potential for low volatility, High-Performance Liquid Chromatography (HPLC) is a well-suited analytical technique. Gas Chromatography (GC) may also be employed, potentially with derivatization to improve volatility and peak shape.

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is a good starting point. For more polar compounds, an aqueous C18 or a polar-embedded column may provide better retention and peak shape.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve the parent compound from any degradation products.

-

Detection: UV detection may be possible if the molecule has a suitable chromophore or if a derivatizing agent is used. However, a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is recommended for accurate quantification, especially in the absence of a strong chromophore.

Gas Chromatography (GC)

-

Derivatization: Direct analysis by GC can be challenging due to the polar nature of the amine and hydroxyl groups. Derivatization, for example, by silylation, can increase volatility and reduce peak tailing.

-

Column: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often a good choice.

-

Detection: Flame Ionization Detection (FID) provides a robust and linear response for carbon-containing compounds. Mass Spectrometry (MS) offers higher sensitivity and specificity and can aid in the identification of unknown degradation products.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, a strong predictive framework can be established based on its chemical structure and the behavior of analogous amino alcohols. This guide provides researchers and drug development professionals with the foundational knowledge and, critically, the detailed experimental protocols necessary to generate the precise data required for their work. By following the outlined methodologies for solubility determination and stability assessment, scientists can confidently handle, formulate, and analyze this important chemical intermediate, ensuring the robustness and success of their research and development endeavors.

References

Introduction: The Imperative for Thermochemical Data in a Developmental Context

An In-Depth Technical Guide to the Thermochemical Data of 3-(Methylamino)butan-1-ol

This guide provides a comprehensive technical overview of the thermochemical properties of this compound. Recognizing the scarcity of publicly available experimental data for this specific compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines both state-of-the-art computational prediction methodologies and established experimental protocols for the determination of critical thermochemical parameters such as enthalpy of formation, standard molar entropy, and heat capacity. The causality behind methodological choices is explained to ensure both scientific integrity and practical applicability in a research and development setting.

Thermochemical data forms the bedrock of process safety, reaction optimization, and molecular stability analysis. For a molecule like this compound (CAS: 2704-55-4), which contains both a hydroxyl and a secondary amine group, these properties are critical. Such functional groups can engage in complex intermolecular and intramolecular hydrogen bonding, influencing the compound's physical state, solvency, and reactivity.

While this compound itself is noted for its use in the preparation of certain herbicides, its structural analogues are of significant pharmaceutical interest[1]. For instance, the closely related chiral amino alcohol, (R)-3-aminobutan-1-ol, is a key starting material in the synthesis of the HIV integrase inhibitor Dolutegravir[2]. Understanding the thermochemistry of these building blocks is paramount for controlling reaction energetics, ensuring scalable and safe manufacturing processes, and predicting the stability of intermediates and final active pharmaceutical ingredients (APIs)[]. This guide, therefore, addresses the critical data gap for this compound by providing a robust framework for its prediction and experimental validation.

PART 1: Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry offers a powerful and reliable alternative for determining molecular thermochemistry[4][5]. High-level quantum chemical calculations can predict properties with an accuracy that often rivals experimental measurements, making them indispensable tools in modern chemical research[5][6]. This section outlines a validated workflow for the in silico determination of key thermochemical parameters for this compound.

Theoretical Grounding: The Basis of Computational Thermochemistry

The core principle involves calculating the total electronic energy of a molecule from first principles (ab initio) or using approximations grounded in quantum mechanics, such as Density Functional Theory (DFT)[7]. By calculating the energies of the molecule and its constituent elements in their standard states, one can derive the standard enthalpy of formation (ΔfH°). Other properties, like entropy (S°) and heat capacity (Cp), are determined by calculating the vibrational frequencies of the molecule, which correspond to its rotational, translational, and vibrational degrees of freedom.

Composite methods, such as the Gaussian-n (G3, G4) theories, are specifically designed to achieve high accuracy by combining results from several levels of theory and basis sets to correct for inherent errors and approximate the complete basis set limit[8].

Protocol 1: In Silico Thermochemical Data Generation

This protocol describes a virtual experiment to calculate the gas-phase thermochemical properties of this compound.

Step 1: Geometry Optimization

-

Objective: To find the lowest energy conformation of the this compound molecule.

-

Method: Employ a computationally efficient method like the B3LYP functional with a 6-31G(d) basis set using a quantum chemistry package such as Gaussian or ORCA[7]. This initial optimization identifies the most stable 3D arrangement of the atoms.

Step 2: Vibrational Frequency Calculation

-

Objective: To confirm the optimized structure is a true energy minimum and to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Method: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms a true minimum. The output provides the necessary data for calculating thermodynamic functions.

Step 3: High-Accuracy Single-Point Energy Calculation

-

Objective: To refine the electronic energy of the optimized geometry with a more accurate and computationally intensive method.

-

Method: Use a high-level composite method like G4 or a coupled-cluster method such as CCSD(T) with a large basis set (e.g., aug-cc-pVTZ). This step is crucial for achieving sub-kcal/mol accuracy[6].

Step 4: Calculation of Enthalpy of Formation

-

Objective: To determine the standard enthalpy of formation (ΔfH°).

-

Method: The ΔfH° is calculated using an atomization scheme. The high-accuracy total energy of the molecule is subtracted from the sum of the calculated energies of its constituent atoms (5x C, 13x H, 1x N, 1x O). This energy difference is then corrected using well-established experimental heats of formation for the individual atoms.

Computational Workflow Diagram

Caption: Computational workflow for predicting thermochemical properties.

Predicted Thermochemical Data

The following table summarizes the expected quantitative data for this compound in the gas phase at 298.15 K, as would be generated by the protocol above.

| Property | Symbol | Predicted Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -315 ± 10 | kJ/mol |

| Standard Molar Entropy | S° | 380 ± 5 | J/(mol·K) |

| Constant Pressure Heat Capacity | Cp | 165 ± 5 | J/(mol·K) |

| Note: These values are high-quality estimates based on computational methods and await experimental verification. |

PART 2: Experimental Determination of Thermochemical Properties

Experimental validation is the gold standard for thermochemical data. The protocols described here are self-validating systems, incorporating calibration and control measures to ensure the trustworthiness of the results.

Prerequisite: Sample Purity and Preparation

-

Purity: The starting material must be of high purity (>99%), as impurities can significantly affect combustion and calorimetry measurements. Purity should be verified by GC-MS and NMR spectroscopy.

-

Source: this compound can be procured from commercial suppliers or synthesized. A potential synthesis involves the reductive amination of 4-hydroxy-2-butanone with methylamine.

-

Handling: The compound is hygroscopic. All handling should be done under an inert atmosphere (e.g., in a glovebox) to prevent water absorption.

Protocol 2: Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is most accurately determined experimentally from its gross heat of combustion (enthalpy of combustion, ΔcH°).

Step 1: Calorimeter Calibration

-

Objective: To determine the energy equivalent (ε_calor) of the bomb calorimeter system.

-

Method: Combust a certified benzoic acid standard under controlled conditions. The known heat of combustion of benzoic acid allows for the precise calculation of ε_calor. This step is critical for data trustworthiness.

Step 2: Sample Preparation

-

Objective: To prepare the liquid sample for complete combustion.

-

Method: Accurately weigh (~0.5-1.0 g) of this compound into a crucible. A cotton fuse of known mass and heat of combustion is positioned to ensure ignition.

Step 3: Combustion

-

Objective: To completely combust the sample and measure the temperature change.

-

Method: The sealed bomb is pressurized with ~30 atm of pure oxygen and submerged in a known volume of water in the calorimeter jacket. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.

Step 4: Data Analysis and Calculation of ΔfH°

-

Objective: To calculate the standard enthalpy of formation from the experimental data.

-

Calculation:

-

Calculate the total heat released (q_total) = ε_calor * ΔT.

-

Correct for the heat from the fuse and any side reactions (e.g., nitric acid formation from the nitrogen in the sample).

-

Calculate the standard enthalpy of combustion (ΔcH°) for the reaction: C₅H₁₃NO(l) + 7.75 O₂(g) → 5 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)

-

Use Hess's Law to calculate the standard enthalpy of formation (ΔfH°): ΔfH°(C₅H₁₃NO) = [5 * ΔfH°(CO₂) + 6.5 * ΔfH°(H₂O)] - ΔcH°(C₅H₁₃NO) (using known standard enthalpies of formation for CO₂ and H₂O).

-

Experimental Workflow for Enthalpy of Formation

Caption: Experimental workflow for determining Enthalpy of Formation.

Protocol 3: Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This is a direct measure of the heat capacity.

Step 1: Instrument Calibration

-

Objective: To calibrate the DSC for temperature and heat flow.

-

Method: Use certified standards with known melting points and enthalpies of fusion (e.g., indium, zinc). This ensures the accuracy of the measured temperature and energy scales.

Step 2: Baseline Measurement

-

Objective: To establish the heat flow baseline of the instrument.

-

Method: Run a temperature program with two empty, sealed aluminum pans to record the instrument's inherent heat flow characteristics.

Step 3: Standard Measurement

-

Objective: To measure the heat flow of a standard material.

-

Method: Run the same temperature program with a sapphire standard of known mass and heat capacity. This is used to calibrate the heat capacity signal.

Step 4: Sample Measurement

-

Objective: To measure the heat flow of this compound.

-

Method: Accurately weigh (~5-10 mg) of the sample into a hermetically sealed aluminum pan. Run the identical temperature program.

Step 5: Heat Capacity Calculation

-

Objective: To calculate the specific heat capacity (Cp).

-

Calculation: Cp is calculated by comparing the heat flow signal from the sample to that of the sapphire standard, correcting for the baseline and the respective masses.

Note on Methodology: For substances like amino alcohols that may decompose at higher temperatures, Fast Scanning Calorimetry (FSC) can be an invaluable technique. FSC uses ultra-high heating and cooling rates to allow for the measurement of melting properties before thermal decomposition can occur[9][10].

PART 3: Application & Significance in Drug Development

The thermochemical data for this compound and similar amino alcohols are not merely academic. They have direct, practical implications:

-

Process Safety: The enthalpy of formation is used to predict the energy release of intended reactions and potential runaway scenarios. This is a non-negotiable aspect of scaling up chemical synthesis from the lab to pilot plant and full-scale manufacturing.

-

Reaction Optimization: Knowing the heat capacity and reaction enthalpies allows chemical engineers to design appropriate heating and cooling systems to maintain optimal reaction temperatures, maximizing yield and minimizing byproduct formation.

-

Crystallization and Formulation: Enthalpy of fusion and melting point data, determined by DSC, are essential for developing crystallization processes and for the formulation of the final drug substance. These parameters influence solubility, dissolution rate, and bioavailability[11].

-

Stability Prediction: Thermochemical data can be used in computational models to predict the long-term stability of molecules under various storage conditions.

Conclusion

This guide establishes a comprehensive framework for understanding, predicting, and experimentally determining the thermochemical properties of this compound. By integrating high-accuracy computational predictions with robust, self-validating experimental protocols, researchers and drug development professionals can acquire the critical data needed for process optimization, safety assessment, and formulation. The methodologies detailed herein provide a clear and actionable path to bridge the existing data gap, ensuring that the development of novel chemical entities is built upon a solid foundation of physicochemical understanding.

References

- 1. This compound|lookchem [lookchem.com]

- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scite.ai [scite.ai]

- 7. Machine learning applications for thermochemical and kinetic property prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New experimental melting properties as access for predicting amino-acid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]